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Compound of Interest

Compound Name: 11-Azidoundecanoic acid

Cat. No.: B2363658 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 11-
Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation,

materials science, and drug development. It details the compound's chemical and physical

properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents

detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne

cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing

researchers with the foundational information required for its effective implementation.

Core Chemical and Physical Properties
11-Azidoundecanoic acid is a versatile chemical tool featuring a terminal azide group and a

carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the

sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts

hydrophobicity to the linker.[1]
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Property Value Source(s)

CAS Number 118162-45-1 [1][2][3]

Molecular Formula C₁₁H₂₁N₃O₂ [2][3]

Molecular Weight 227.30 g/mol [2][3]

Monoisotopic Mass 227.16337692 Da [3]

Appearance White to off-white solid [2]

Melting Point Data not available in literature

Boiling Point Data not available in literature

Solubility
Soluble in DMSO, DMF,

alcohols, acetonitrile
[4]

Storage Conditions

4°C, protect from light. For

long-term storage in solvent,

-20°C to -80°C is

recommended.

[2]

IUPAC Name 11-azidoundecanoic acid [3]

InChIKey
LXAVFOAOGZWQKT-

UHFFFAOYSA-N
[3]

SMILES
C(CCCCCN=[N+]=

[N-])CCCCC(=O)O
[3]

Spectroscopic Profile
While specific spectra are dependent on the acquisition conditions, the following table

summarizes the expected characteristic signals for 11-Azidoundecanoic acid based on its

functional groups.
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Technique Characteristic Features

Infrared (IR) Spectroscopy

- Strong, sharp absorption band around 2100

cm⁻¹ (asymmetric N≡N stretch of the azide

group).- Broad O-H stretch from the carboxylic

acid, typically in the 3300-2500 cm⁻¹ region.-

Strong C=O stretch from the carboxylic acid,

typically around 1700-1725 cm⁻¹.- C-H

stretching bands just below 3000 cm⁻¹.

¹H NMR Spectroscopy

- A triplet at ~3.2-3.4 ppm corresponding to the

two protons on the carbon adjacent to the azide

group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for

the two protons on the carbon alpha to the

carboxylic acid (-CH₂-COOH).- A broad singlet

for the carboxylic acid proton (-COOH), typically

far downfield (>10 ppm), which may not be

observed depending on the solvent.- A series of

multiplets between ~1.2-1.7 ppm for the

remaining methylene protons of the alkyl chain.

¹³C NMR Spectroscopy

- A signal for the carboxylic carbon (-COOH) in

the 175-185 ppm range.- A signal for the carbon

attached to the azide group (-CH₂-N₃) around

51 ppm.- A signal for the carbon alpha to the

carboxylic acid (-CH₂-COOH) around 34 ppm.-

A series of signals for the other alkyl chain

carbons between ~24-30 ppm.

Mass Spectrometry (MS)

- The molecular ion peak [M+H]⁺ at m/z ≈

228.17.- A characteristic loss of N₂ (28 Da) from

the parent ion is often observed for azido

compounds.

A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are

consistent with the structure.[2]

Chemical Reactivity and Applications
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The utility of 11-Azidoundecanoic acid stems from its two distinct reactive handles, which can

be addressed using different chemistries.

Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo

a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-

promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to

form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]

Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with

primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-

yl)uronium hexafluorophosphate (HATU), to form a highly reactive intermediate that is readily

attacked by the amine.[5]
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Figure 1. Reactivity pathways of 11-Azidoundecanoic acid's two functional groups.

Experimental Protocols
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The following sections provide detailed, generalized methodologies for the most common

reactions involving 11-Azidoundecanoic acid. Researchers should optimize concentrations,

solvents, and reaction times based on the specific properties of their substrates.

General Protocol for Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of 11-Azidoundecanoic acid to an

alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an

in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]

Materials:

Alkyne-modified substrate

11-Azidoundecanoic acid

Solvent (e.g., DMSO, DMF, water, or buffers like PBS)

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-

benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock

solution (e.g., 100-200 mM).

Reducing Agent: Sodium Ascorbate. A fresh stock solution (e.g., 100-300 mM in water) is

critical for high efficiency.[6][7]

Procedure:

Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.

Add the 11-Azidoundecanoic acid stock solution. A molar excess (typically 1.5 to 10

equivalents relative to the alkyne) is recommended.

Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst,

pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to
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the main reaction.[8]

Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be

optimized.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a

final concentration of 2.5-5 mM, or 40 equivalents).[6][8]

Protect the reaction from light and incubate at room temperature. Reaction times can range

from 30 minutes to overnight.

Upon completion, the conjugated product can be purified using methods appropriate for the

substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]
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Ligand, Na-Ascorbate)

2. Combine Substrates
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4. Initiate Reaction
(Add fresh Na-Ascorbate)

5. Incubate
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6. Purify Product
(e.g., Chromatography, Dialysis)
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Figure 2. General experimental workflow for a CuAAC "click" reaction.

General Protocol for Amide Coupling via EDC
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This protocol details the activation of the carboxylic acid group of 11-Azidoundecanoic acid
and its subsequent reaction with a primary amine-containing molecule.

Materials:

Amine-containing substrate

11-Azidoundecanoic acid

Anhydrous aprotic solvent (e.g., DMF, DCM)

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).

(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-

Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]

Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or

triethylamine (TEA).

Procedure:

Dissolve 11-Azidoundecanoic acid (1 equivalent) in the anhydrous solvent.

If using, add NHS or HOBt (1.0-1.2 equivalents).

Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes

to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]

In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the

anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-

nucleophilic base like DIPEA.

Add the amine solution to the activated acid mixture.

Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress

can be monitored by TLC or LC-MS.
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Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The

product is then extracted using an appropriate organic solvent.

The crude product is purified via column chromatography or recrystallization. If water-soluble

EDC is used, the urea byproduct can be removed by aqueous washes.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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